A Comprehensive Technical Guide to Methyl 2-methylbenzenesulfonate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Methyl 2-methylbenzenesulfonate for Researchers and Drug Development Professionals
Chemical Identity and Structure
Methyl 2-methylbenzenesulfonate, also known by its synonyms Methyl o-toluenesulfonate and 2-Methylbenzenesulfonic acid methyl ester, is an organic compound that serves as a valuable methylating agent in synthetic chemistry.[1] Its unique structure, featuring a methyl ester of 2-methylbenzenesulfonic acid, underpins its reactivity and utility in the synthesis of complex molecules.
The definitive identification of this compound is established by its CAS Registry Number. The primary CAS number for Methyl 2-methylbenzenesulfonate is 23373-38-8 . Another CAS number, 28804-47-9, is also associated with this compound, and it is important for researchers to be aware of both when conducting literature and database searches.[1]
The molecular structure of Methyl 2-methylbenzenesulfonate consists of a benzene ring substituted with a methyl group and a methyl sulfonate group at the ortho positions. This arrangement influences the electronic and steric properties of the molecule, which in turn dictates its reactivity.
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Molecular Formula : C₈H₁₀O₃S[1]
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IUPAC Name : methyl 2-methylbenzenesulfonate[1]
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SMILES : CC1=CC=CC=C1S(=O)(=O)OC[1]
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InChIKey : AXCVRQKOVCRCIX-UHFFFAOYSA-N[1]
The presence of the electron-withdrawing sulfonate group and the adjacent methyl group creates a specific electronic environment around the benzene ring, which is a key aspect of its chemical behavior.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-methylbenzenesulfonate is essential for its effective use in a laboratory setting. These properties influence its handling, storage, and behavior in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~250°C | [2] |
| Melting Point | Not precisely defined for the ortho isomer, the para isomer melts at 28-29 °C. | [3] |
| Solubility | Insoluble in water; soluble in ether, alcohol, benzene, and chloroform. | [3] |
Synthesis of Methyl 2-methylbenzenesulfonate: A Validated Protocol
The synthesis of Methyl 2-methylbenzenesulfonate is a critical process for its application in further chemical transformations. A reliable and efficient synthesis route is paramount for obtaining a high-purity product. The following protocol is based on the reaction of a sulfonyl chloride with an alkoxide, a well-established method for the formation of sulfonate esters.
Experimental Protocol: Synthesis from 2-Methylbenzenesulfonyl Chloride and Sodium Methoxide
This protocol is adapted from a general method for preparing methyl benzenesulfonates.[4][5]
Objective: To synthesize Methyl 2-methylbenzenesulfonate with high yield and purity.
Materials:
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2-Methylbenzenesulfonyl chloride
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Sodium methoxide solution in methanol
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Sulfuric acid (for neutralization)
-
Activated carbon (for decolorization)
-
Anhydrous sodium sulfate (for drying)
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Dichloromethane (for extraction)
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Deionized water
Equipment:
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Reaction kettle or round-bottom flask with a magnetic stirrer and dropping funnel
-
Temperature probe
-
pH meter or pH paper
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Filtration apparatus (e.g., Buchner funnel)
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Rotary evaporator
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Separatory funnel
Procedure:
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Reaction Setup: In a reaction kettle, add 2-methylbenzenesulfonyl chloride.
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Addition of Sodium Methoxide: While stirring, slowly add the sodium methoxide methanol solution dropwise from a dropping funnel. The molar ratio of 2-methylbenzenesulfonyl chloride to sodium methoxide should be approximately 1:1.2 to 1:1.4 to ensure complete reaction.[5]
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Temperature Control: Maintain the reaction temperature between 25-35°C during the addition.[5]
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Reaction Time: After the addition is complete, continue stirring at 25-35°C for 30 minutes.[5]
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Neutralization: Carefully neutralize the reaction mixture to a pH of 7.0-7.2 by adding sulfuric acid.[5]
-
Filtration: Filter the mixture to remove the precipitated sodium chloride.
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Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure.
-
Workup: Cool the residue to room temperature. If the product is colored, it can be decolorized using activated carbon.[5]
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Purification: The crude product can be further purified by extraction with dichloromethane, followed by washing with water, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl 2-methylbenzenesulfonate.
Applications in Research and Drug Development
Methyl 2-methylbenzenesulfonate is a potent methylating agent, a class of compounds that are fundamental in organic synthesis. The introduction of a methyl group can significantly alter the biological activity and physicochemical properties of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery.[6]
Role as a Methylating Agent
The primary application of Methyl 2-methylbenzenesulfonate is as a reagent for methylation. It is an effective electrophile, and the methyl group can be transferred to a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is crucial in the synthesis of many pharmaceutical compounds.[4]
The causality behind its effectiveness as a methylating agent lies in the excellent leaving group ability of the 2-methylbenzenesulfonate anion. The negative charge on the sulfonate oxygen atoms is delocalized through resonance, stabilizing the anion and facilitating the nucleophilic substitution reaction.
Importance of Methylation in Drug Design
The strategic placement of methyl groups in a drug candidate can have profound effects on its pharmacological profile:[6][7]
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Improved Metabolic Stability: Methyl groups can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.
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Enhanced Potency and Selectivity: The addition of a methyl group can improve the binding affinity of a drug to its target receptor by filling a hydrophobic pocket.[7] This can also enhance selectivity for the desired target over off-targets.
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Increased Lipophilicity: Methyl groups are hydrophobic and can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]
The use of Methyl 2-methylbenzenesulfonate and similar methylating agents is therefore a key strategy in the hit-to-lead and lead optimization phases of drug discovery.
Logical Relationship Diagram: Impact of Methylation on Drug Properties
Caption: Impact of methylation on drug candidate properties.
Safety and Handling
Methyl 2-methylbenzenesulfonate is a reactive chemical and must be handled with appropriate safety precautions. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator.[9][11]
Handling and Storage:
-
Keep the container tightly closed when not in use.[11]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][11]
-
Wash hands thoroughly after handling.[11]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move the person into fresh air.[12]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]
In all cases of exposure, seek immediate medical attention.[11]
Conclusion
Methyl 2-methylbenzenesulfonate is a versatile and valuable reagent for researchers, particularly those in the field of drug development. Its utility as a methylating agent, coupled with the profound impact of methylation on the properties of bioactive molecules, makes it a critical tool in the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.
References
-
PubChem. (n.d.). Benzenesulfonic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Angene Chemical. (2024, August 29). Safety Data Sheet: Sodium methylbenzenesulfonate. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). 2-Methylbenzenesulfonic acid. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Methyl benzenesulfonate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonamide, 2-methyl-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, September 5). Methyl toluenesulfonate | CAS#:28804-47-9. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
-
PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). state-of-the-art MeSO2-group in drug discovery projects, known approaches to methyl sulfones, and our reagent. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
-
Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved February 15, 2026, from [Link]
Sources
- 1. Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Methyl benzenesulfonate(80-18-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
